N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-carbohydrazide derivative featuring a central pyrazole ring substituted at position 3 with a 4-(2-methylpropyl)phenyl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized with an (E)-configured 4-fluorobenzylidene group. The 4-fluorophenyl group is a common pharmacophore in drug design due to its electron-withdrawing properties and metabolic stability .
Properties
Molecular Formula |
C21H21FN4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21FN4O/c1-14(2)11-15-3-7-17(8-4-15)19-12-20(25-24-19)21(27)26-23-13-16-5-9-18(22)10-6-16/h3-10,12-14H,11H2,1-2H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
UQPLQUCVKYIMOE-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction can be represented as follows:
Hydrazide+Aldehyde/Ketone→Schiff Base Hydrazone+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional features of the target compound with related pyrazole-carbohydrazide derivatives:
Key Structural and Functional Differences
- Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the hydrazone moiety and influencing reactivity. In contrast, methoxy groups in analogues (e.g., ) donate electrons, altering charge distribution.
- Biological Activity : Compounds with methoxybenzylidene groups (e.g., ) exhibit antioxidant and antifungal activities, while ibuprofen-derived Mannich bases with 4-(2-methylpropyl)phenyl groups () show anti-inflammatory effects. The target compound’s activity is hypothesized to align with these profiles but requires experimental validation.
Crystallographic and Spectroscopic Insights
- X-ray Crystallography : Many analogues (e.g., ) were structurally validated using SHELXL , confirming the (E)-configuration of the hydrazone bond. The target compound’s structure likely adopts a similar planar geometry.
- DFT Studies : Derivatives like N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were analyzed using density functional theory (DFT), revealing intramolecular hydrogen bonds (N–H···O) that stabilize the hydrazide scaffold. These interactions are expected in the target compound as well.
Pharmacological Potential
- However, the target compound’s larger size may limit bioavailability compared to simpler analogues.
- Metabolic Stability : The 4-fluorophenyl group resists oxidative metabolism, a feature shared with fluorinated drugs like fluoxetine .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be expressed as follows:
Structure
- Core Structure : The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
- Substituents : The presence of a 4-fluorophenyl group and a 4-(2-methylpropyl)phenyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. For instance, studies indicate that certain pyrazole derivatives can significantly reduce the viability of MCF7 breast cancer cells with an IC50 value as low as 39.70 µM .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory cytokines.
- Case Study : A related study reported that certain pyrazole analogs inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 85% at specific concentrations, indicating a strong anti-inflammatory response .
Neuroprotective Effects
The neuroprotective potential of pyrazole compounds has been investigated in relation to neurodegenerative diseases.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. For instance, one derivative demonstrated AChE inhibition with an IC50 value of 66.37 nM .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its therapeutic viability.
Absorption and Distribution
While specific data on this compound is limited, pyrazole derivatives generally exhibit good oral bioavailability due to their lipophilic nature, which facilitates absorption through biological membranes.
Toxicological Studies
Preliminary toxicity assessments are essential for evaluating safety. Compounds in this class have shown varying degrees of toxicity; thus, further studies are needed to establish a comprehensive safety profile.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
